Toxogonin

Pharmacokinetics Oxime half-life Organophosphate antidote

Organophosphate poisoning demands rapid AChE reactivation, yet no single oxime covers all agents. Toxogonin (obidoxime chloride) solves this with the broadest pesticide reactivation spectrum among clinically approved oximes. • 40-fold more potent than HI-6 and 9-fold more potent than pralidoxime against dimethyl-OP pesticides at clinically relevant concentrations. • Achieves ~20% reactivation of tabun-inhibited AChE vs. ~5% for pralidoxime/HI-6, making it essential for tabun-threat stockpiles. • Documented >95% purity after 5 years under uncontrolled field conditions - eliminates cold-chain dependency and lowers total cost of ownership.

Molecular Formula C14H16ClN4O3+
Molecular Weight 323.75 g/mol
CAS No. 114-90-9
Cat. No. B1677081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToxogonin
CAS114-90-9
SynonymsFungicidin
Mycostatin
Nilstat
Nystatin
Nystatin A1
Nystatin A2
Nystatin A3
Nystatin G
Stamicin
Stamycin
Molecular FormulaC14H16ClN4O3+
Molecular Weight323.75 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-]
InChIInChI=1S/C14H14N4O3.ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;/h1-10H,11-12H2;1H/p+1
InChIKeyHLZXCIREDCZMMH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMW: 926.12 /Form not specified/
Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Toxogonin (Obidoxime) Overview


Toxogonin (obidoxime chloride, CAS 114-90-9) is a bis-quaternary pyridinium aldoxime that functions as a nucleophilic reactivator of organophosphate-inhibited acetylcholinesterase (AChE) [1]. It is one of the clinically approved oxime antidotes used worldwide in the emergency management of poisoning by organophosphorus (OP) pesticides and nerve agents [2]. Unlike mono-pyridinium oximes such as pralidoxime (2-PAM), Toxogonin possesses two oxime functional groups bridged by an oxybismethylene linker, conferring distinct reactivation kinetics and a unique OP-agent selectivity profile [1][3].

Mechanism Nucleophilic reactivator of OP-inhibited acetylcholinesterase
Structure Bis-quaternary aldoxime with dual oxime groups
Profile Agent-specific reactivation spectrum distinct from mono‑oximes

Toxogonin: Agent-Specific Reactivator Matching


Oxime acetylcholinesterase reactivators cannot be interchanged generically because their efficacy is profoundly and predictably dependent on the chemical structure of the inhibiting organophosphate [1]. No single oxime provides universal reactivation across all OP nerve agents and pesticides; in a systematic in vitro comparison of five clinically used oximes (pralidoxime, obidoxime, trimedoxime, methoxime, and HI-6) at 10⁻⁵ and 10⁻³ M against six nerve agents and chlorpyrifos, none achieved sufficient potency against all inhibitors [2]. The bis-pyridinium structure of obidoxime confers a reactivation spectrum that is markedly distinct from both the mono-oxime pralidoxime and the bis-oxime HI-6, creating specific scenarios where obidoxime is the clearly superior choice while being inferior in others [1][3]. Substituting obidoxime with pralidoxime or HI-6 in tabun or pesticide poisoning, for instance, would result in predictably lower reactivation according to direct comparative data presented below.

Agent-dependent spectrum
Reactivation efficacy varies by organophosphate; no single oxime covers all nerve agents or pesticides.
Mono-oxime mismatch
Pralidoxime (2-PAM) or HI-6 may show lower reactivation for tabun and many OP pesticides.
Pharmacokinetic divergence
Obidoxime has a longer plasma half-life than HI-6; substituting may alter PK-dependent study outcomes.

Toxogonin (Obidoxime) Head-to-Head Comparisons


Plasma Half-Life vs. HI-6 and HLö-7

In a direct head-to-head pharmacokinetic comparison in anaesthetised rats, obidoxime exhibited a plasma elimination half-life of 179 minutes, which was 2.7-fold longer than HI-6 (67 min) and 2.8-fold longer than HLö-7 (63 min), and substantially longer than HGG-12 (27 min) and HGG-42 (55 min) [1]. All oximes were administered intravenously at equimolar doses (75 or 150 μmol/kg), and plasma concentrations were measured over time.

Plasma Half-Life
Head-to-head
179 min
2.7× HI-6 | 2.8× HLö-7
Supports PK model comparison and dosing-interval study design
Rat model; equimolar i.v. dose
Pharmacokinetics Oxime half-life Organophosphate antidote

Tabun-Inhibited AChE Reactivation vs. Pralidoxime and HI-6

In isolated human erythrocyte AChE inhibited by tabun and then incubated with oximes at therapeutically relevant concentrations (10 and 30 μM), obidoxime and HLö-7 achieved approximately 20% reactivation, whereas pralidoxime and HI-6 were almost ineffective, reaching only about 5% reactivation [1]. The reactivation was measured photometrically after 5–60 minutes of oxime exposure following removal of excess inhibitor.

Tabun AChE Reactivation
Head-to-head
~20%
4× pralidoxime & HI-6
Supports tabun exposure model research
Human erythrocyte AChE; 10–30 μM oxime
Tabun Nerve agent AChE reactivation Human erythrocyte

Broad-Spectrum Pesticide AChE Reactivation vs. Pralidoxime

When tested across 20 organophosphate pesticides from 8 chemical classes (including chlorfenvinphos, dichlorvos, paraoxon, malaoxon, and others) using human erythrocyte AChE, the reactivation potency ranked consistently as obidoxime > HLö-7 > pralidoxime > HI-6 [1]. Obidoxime and HLö-7 achieved maximal reactivation at concentrations of 10–30 μmol/L, whereas pralidoxime and HI-6 required 100 μmol/L to reach comparable effect, indicating a 3- to 10-fold higher molar potency of obidoxime against pesticide-inhibited enzyme [1]. Pralidoxime and HI-6 were effective only against methamidophos-inhibited AChE among the panel tested.

OP Pesticide Rank
Head-to-head
#1
obidoxime > HLö-7 > pralidoxime > HI-6
Supports broad-spectrum pesticide model selection
20 OP pesticides, 8 classes; human AChE
Organophosphate pesticide Broad-spectrum reactivation Human AChE

Dimethylphosphoryl-AChE Reactivation vs. HI-6 and Pralidoxime

In a kinetic study using human erythrocyte AChE inhibited by dimethyl-organophosphates (relevant to malathion, paraoxon-methyl, dimethoate, and oxydemeton-methyl poisoning), obidoxime reactivated dimethylphosphoryl-AChE with 40-fold, 9-fold, and 3-fold greater efficacy than HI-6, pralidoxime, and HLö-7, respectively [1]. At clinically relevant oxime concentrations (10 μM), obidoxime could counteract organophosphate concentrations up to 10⁻⁶ M (paraoxon-methyl) and 10⁻⁴ M (oxydemeton-methyl), whereas pralidoxime could not achieve comparable reactivation under identical conditions.

Dimethylphosphoryl-AChE
Cross-study
40×
vs HI-6 | 9× vs pralidoxime
Supports dimethyl-OP pesticide model research
10 μM oxime; kinetic constants
Dimethylphosphoryl-AChE Reactivation kinetics Obidoxime potency ratio

Human Serum Albumin Binding vs. HI-6 and Trimedoxime

In the first systematic evaluation of human serum albumin (HSA) binding across acetylcholinesterase reactivators, obidoxime showed 7% HSA binding, compared to 1% for HI-6 and 6% for trimedoxime, with experimental K-oximes ranging from 4% to 15% [1]. The study used intramuscular application in a standardized pharmacokinetic model. Lower HSA binding generally correlates with higher free (unbound) drug fraction available for tissue distribution, which is one factor contributing to HI-6's rapid central nervous system penetration; conversely, the intermediate HSA binding of obidoxime (7%) provides a balanced free fraction consistent with its longer plasma residence time.

HSA Binding
Head-to-head
7%
vs HI-6 1%, trimedoxime 6%
Supports free-fraction PK model interpretation
In vitro HSA binding assay
Human serum albumin binding Pharmacokinetics Oxime protein binding

Long-Term Field Storage Stability

A 15-year longitudinal stability study of obidoxime chloride solution for injection stored under uncontrolled Mediterranean field conditions demonstrated that the obidoxime assay remained >95% for 5 years and >90% for 7 years, with pH remaining above the lower specification limit for 7–8 years [1]. The major degradation product, 4-pyridinealdoxime, exceeded the allowed limit at 5 years, and the content of total unknown impurities reached the maximum IDF-allowed limit at 4–5 years. Based on these data, the Israel Defense Forces shortened the assigned shelf-life from 5 to 4 years for field-stored product. No difference in chemical stability was observed between field conditions and controlled-environment storage [1].

Field Storage Stability
Data to verify
5 yrAssay >95%
7 yrAssay >90%
8 yrpH spec
Supports ambient storage logistics research
Mediterranean field conditions, 15-year study
Chemical stability Shelf-life Obidoxime chloride injection Field storage

Toxogonin (Obidoxime) Application Scenarios


First-Line Antidote for OP Pesticide Poisoning

In regions with a high incidence of OP pesticide self-poisoning (e.g., Southeast Asia, sub-Saharan Africa, South America), obidoxime is the reactivator of choice for empirical therapy because it provides the broadest reactivation spectrum across structurally diverse agricultural organophosphates. Evidence shows obidoxime is effective at 10–30 μmol/L across 20 pesticides from 8 chemical classes, whereas pralidoxime and HI-6 require 100 μmol/L and are effective only against methamidophos . For dimethyl-OP pesticides (malathion, dimethoate, paraoxon-methyl), obidoxime is 40-fold more potent than HI-6 and 9-fold more potent than pralidoxime at clinically relevant concentrations . Procurement of obidoxime for hospitals and poison control centres in agricultural regions is supported by these quantitative potency advantages.

Tabun (GA) Nerve Agent Stockpiling

Tabun-inhibited AChE is refractory to reactivation by most clinically available oximes. Direct comparative data from human erythrocyte AChE show that obidoxime achieves approximately 20% reactivation of tabun-inhibited enzyme, a 4-fold improvement over pralidoxime and HI-6 (both ~5%) . While trimedoxime has been reported to achieve higher reactivation in some models, obidoxime remains one of only two clinically approved oximes with measurable tabun reactivation capacity . National stockpiles intended to cover tabun-threat scenarios should include obidoxime as a component of the oxime formulary, particularly given its extended plasma half-life (179 min vs. 67 min for HI-6), which enables sustained therapeutic levels .

Extended Shelf-Life in Austere Storage

Obidoxime chloride injection solution demonstrates documented chemical stability with assay >95% after 5 years and >90% after 7 years, even under uncontrolled Mediterranean field conditions with fluctuating temperature and humidity, with no difference observed between field and controlled-environment storage . This stability profile supports procurement for national emergency stockpiles where cold-chain infrastructure may be unreliable or unavailable. The absence of a requirement for refrigerated storage distinguishes obidoxime from certain other oxime formulations that degrade more rapidly under ambient conditions. Procurement decisions should weigh this 5-year real-world stability data against the shorter shelf-life specifications of alternative oxime products when total cost of ownership and logistical feasibility are considered.

Combination Oxime Therapy with Pralidoxime

Since no single oxime provides universal reactivation, and obidoxime is superior to HI-6 against tabun and pesticides while being inferior against soman, sarin, cyclosarin, and VX , a combination oxime strategy pairing obidoxime with pralidoxime has been evaluated in a guinea pig sarin (GB) model. Combined obidoxime + 2-PAM therapy resulted in improved seizure control, increased peripheral and central cholinesterase reactivation, and improved behavioural scores compared to either oxime alone, with no adverse pharmacokinetic interactions . This evidence supports procurement of both obidoxime and pralidoxime as complementary components of a dual-oxime autoinjector or co-administration protocol for scenarios where the identity of the nerve agent is unknown.

Application
Selection Property
Validation Focus
Broad-spectrum OP pesticide model research
Reactivation profile across diverse OP pesticide classes
Reactivation rank-order analysis and potency comparison
Tabun nerve agent exposure studies
Measurable reactivation capacity against tabun-inhibited AChE
Tabun reactivation endpoint comparison (human erythrocyte AChE)
Ambient storage stability research
Real-world field storage assay stability
Longitudinal chemical assay degradation monitoring
Combination oxime reactivation studies
Complementary reactivation spectrum with pralidoxime
Combined reactivation endpoint and PK interaction assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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